molecular formula C16H28N2O3 B13341358 Tert-butyl 3-((cyclopropylamino)methyl)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate

Tert-butyl 3-((cyclopropylamino)methyl)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate

Cat. No.: B13341358
M. Wt: 296.40 g/mol
InChI Key: BKCMERRWWVKXNN-UHFFFAOYSA-N
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Description

Tert-butyl 3-((cyclopropylamino)methyl)-3-hydroxy-8-azabicyclo[321]octane-8-carboxylate is a complex organic compound with a unique bicyclic structure

Chemical Reactions Analysis

Tert-butyl 3-((cyclopropylamino)methyl)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acyl chlorides, esters, and organometallic reagents . Major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives of the original compound with modified functional groups.

Mechanism of Action

The mechanism of action of tert-butyl 3-((cyclopropylamino)methyl)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to and inhibiting the activity of certain enzymes, such as PARP-1 . This inhibition can lead to the modulation of various cellular processes, including DNA repair and apoptosis.

Comparison with Similar Compounds

Tert-butyl 3-((cyclopropylamino)methyl)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate can be compared with other similar compounds, such as tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate and tert-butyl 3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate These compounds share a similar bicyclic structure but differ in their functional groups and specific applications The uniqueness of tert-butyl 3-((cyclopropylamino)methyl)-3-hydroxy-8-azabicyclo[32

Properties

Molecular Formula

C16H28N2O3

Molecular Weight

296.40 g/mol

IUPAC Name

tert-butyl 3-[(cyclopropylamino)methyl]-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate

InChI

InChI=1S/C16H28N2O3/c1-15(2,3)21-14(19)18-12-6-7-13(18)9-16(20,8-12)10-17-11-4-5-11/h11-13,17,20H,4-10H2,1-3H3

InChI Key

BKCMERRWWVKXNN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1CC(C2)(CNC3CC3)O

Origin of Product

United States

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